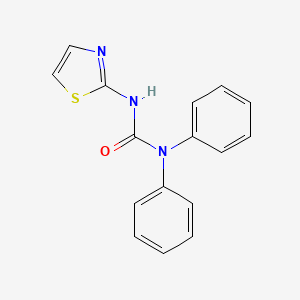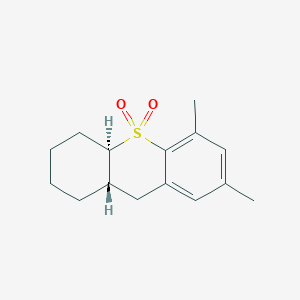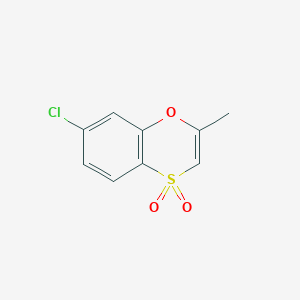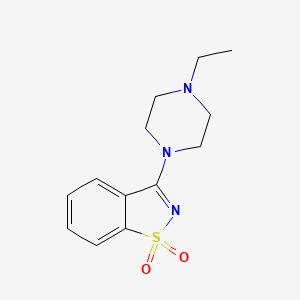![molecular formula C16H14F2N4O2S B12490256 N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490256.png)
N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorofenil)-2-({3,6-dimetil-4-oxo-5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo difluorofenil, una porción de pirrolopirimidinona y un enlace sulfanilacetamida. Los compuestos de esta naturaleza se estudian a menudo por sus posibles actividades biológicas y aplicaciones en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,5-difluorofenil)-2-({3,6-dimetil-4-oxo-5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)acetamida suele implicar reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:
Formación del núcleo de pirrolopirimidinona: Este paso implica la ciclación de precursores apropiados en condiciones controladas para formar el anillo de pirrolopirimidinona.
Introducción del grupo difluorofenil: El grupo difluorofenil se puede introducir mediante una reacción de sustitución utilizando un haluro de difluorofenil adecuado.
Formación del enlace sulfanilacetamida: Este paso implica la reacción del intermedio con un reactivo tiol para formar el enlace sulfanilacetamida.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,5-difluorofenil)-2-({3,6-dimetil-4-oxo-5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)acetamida puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo o al anillo difluorofenil.
Sustitución: El grupo difluorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,5-difluorofenil)-2-({3,6-dimetil-4-oxo-5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)acetamida dependería de su diana biológica específica. En general, los compuestos de esta naturaleza pueden interactuar con enzimas, receptores o ácidos nucleicos, lo que lleva a la modulación de las vías biológicas. Los objetivos moleculares y las vías implicadas tendrían que elucidarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
N-(2,5-difluorofenil)-2-({3,6-dimetil-4-oxo-5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)acetamida: se puede comparar con otros derivados de acetamida, compuestos de pirrolopirimidinona y moléculas que contienen difluorofenil.
Singularidad
- La combinación única del grupo difluorofenil, el núcleo de pirrolopirimidinona y el enlace sulfanilacetamida puede conferir actividades biológicas y propiedades químicas distintas, lo que lo convierte en un compuesto de interés para futuras investigaciones.
Propiedades
Fórmula molecular |
C16H14F2N4O2S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N4O2S/c1-8-5-12-14(19-8)15(24)22(2)16(21-12)25-7-13(23)20-11-6-9(17)3-4-10(11)18/h3-6,19H,7H2,1-2H3,(H,20,23) |
Clave InChI |
WMZKKHGYMDYGDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490174.png)
![Methyl 5-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490183.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12490196.png)
![2-(4-chlorophenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490197.png)
![4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B12490199.png)
![{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B12490212.png)
![11-(4-oxo-4H-chromen-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12490220.png)


![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12490262.png)

![Ethyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490266.png)

